

Head-to-head comparison of SA 47 and JNJ-42165279

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Compound of Interest

Compound Name: SA 47

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Head-to-Head Comparison: SA 47 vs. JNJ-42165279

A Comparative Guide for Researchers and Drug Development Professionals

Executive Summary

This guide provides a detailed comparison of two molecules, **SA 47** and JNJ-42165279, intended for researchers, scientists, and drug development professionals. While extensive preclinical and clinical data are available for JNJ-42165279, a selective inhibitor of fatty acid amide hydrolase (FAAH), publicly accessible information on a specific therapeutic agent designated as "**SA 47**" for direct comparison is not available. The search for "**SA 47**" yielded ambiguous results, including references to the immune checkpoint target CD47, which is distinct from the mechanism of action of JNJ-42165279.

Therefore, this guide will focus on a comprehensive overview of JNJ-42165279, presenting its pharmacological profile, mechanism of action, and key experimental data in the requested format. This information can serve as a benchmark for evaluating other FAAH inhibitors.

JNJ-42165279: A Profile

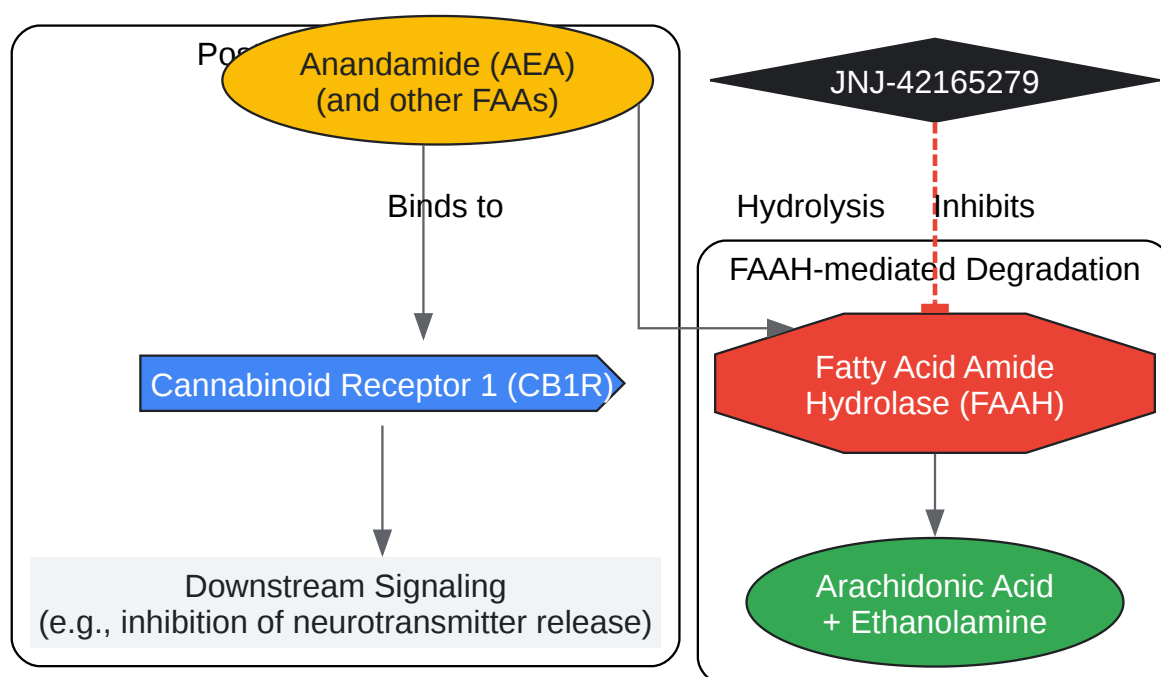
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of the enzyme fatty acid amide hydrolase (FAAH).^{[1][2][3]} Developed by Janssen Pharmaceutica, it has been

investigated for the treatment of anxiety disorders and major depressive disorder, with clinical development progressing to Phase II trials.[2]

Mechanism of Action

JNJ-42165279 acts as a covalently binding but slowly reversible inhibitor of FAAH.[2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called fatty acid amides (FAAs), which includes the endocannabinoid anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[1][3] By inhibiting FAAH, JNJ-42165279 increases the levels of these FAAs in both the central nervous system and the periphery, thereby enhancing their signaling.[3]

Signaling Pathway of FAAH Inhibition by JNJ-42165279



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Caption: FAAH Inhibition by JNJ-42165279.

Quantitative Data Summary for JNJ-42165279

The following tables summarize the key in vitro and in vivo data for JNJ-42165279.

Table 1: In Vitro Potency and Selectivity

Parameter	Species	Value	Reference
FAAH IC50	Human (recombinant)	70 ± 8 nM	[3][4]
	Rat (recombinant)	313 ± 28 nM	[3][4]
Selectivity	Panel of 50+ receptors, enzymes, transporters, and ion channels	No significant inhibition (>50%) at 10 µM	[3][5]
CYP Inhibition	CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4	No inhibition at 10 µM	[5]
hERG Inhibition	No inhibition at 10 µM	[5]	

Table 2: Pharmacodynamic Effects in Humans (Phase I Study)

Biomarker	Dose (oral, daily)	Fold Increase (vs. Placebo/Predo se)	Compartment	Reference
Anandamide (AEA)	10-100 mg (single dose)	5.5 - 10-fold (peak)	Plasma	[6]
10 mg (7 days)	~45-fold	CSF	[6][7]	
25 mg (7 days)	~41-fold	CSF	[6][7]	
75 mg (7 days)	~77-fold	CSF	[6][7]	
Oleoylethanolamide (OEA)	10-100 mg (single dose)	4.3 - 5.6-fold (peak)	Plasma	[6]
10 mg (7 days)	~6.6-fold	CSF	[6][7]	
25 mg (7 days)	~5.8-fold	CSF	[6][7]	
75 mg (7 days)	~7.4-fold	CSF	[6][7]	
Palmitoylethanolamide (PEA)	10-100 mg (single dose)	4.3 - 5.6-fold (peak)	Plasma	[6]
Brain FAAH Occupancy	≥10 mg (single dose)	96-98% (at Cmax)	Brain (PET)	[6]
10 mg (trough, single dose)	>80%	Brain (PET)	[6]	
2.5 mg (trough, single dose)	>50%	Brain (PET)	[6]	

Experimental Protocols

FAAH Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of JNJ-42165279 against recombinant human and rat FAAH.

Methodology:

- Enzyme Source: Recombinant human or rat FAAH is used.
- Substrate: A suitable substrate for FAAH, such as anandamide, is utilized. The substrate is often radiolabeled or fluorogenic to enable detection of product formation.
- Incubation: The enzyme is pre-incubated with varying concentrations of JNJ-42165279 for a defined period (e.g., 60 minutes) to allow for inhibitor binding.^[3]
- Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
- Reaction Termination: The reaction is stopped after a specific time by adding a quenching agent.
- Detection: The amount of product formed is quantified using an appropriate method (e.g., liquid scintillation counting for radiolabeled substrates or fluorescence measurement).
- Data Analysis: The percentage of inhibition at each concentration of JNJ-42165279 is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Brain FAAH Occupancy Study using Positron Emission Tomography (PET)

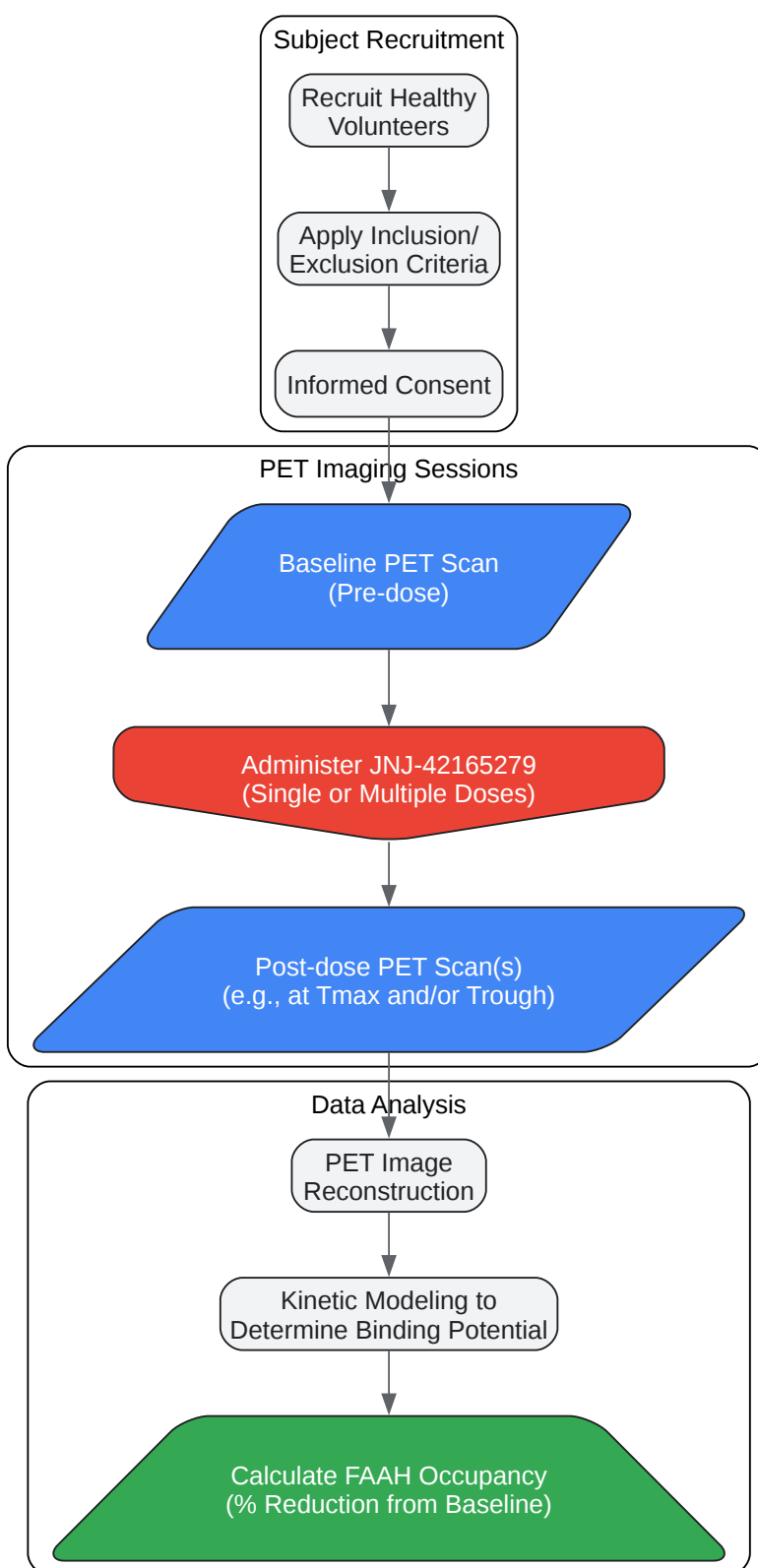
Objective: To measure the extent to which JNJ-42165279 binds to and blocks FAAH in the living human brain.

Methodology:

- PET Tracer: A radiolabeled tracer that specifically binds to FAAH, such as [11C]MK3168, is used.^{[6][8]}
- Study Design: This is typically a multi-session study in healthy volunteers.
 - Baseline Scan: A PET scan is performed before administration of JNJ-42165279 to measure the baseline availability of FAAH.

- Post-Dose Scans: Subsequent PET scans are conducted at various time points after single or multiple doses of JNJ-42165279.[6][8]
- Image Acquisition: The distribution of the PET tracer in the brain is imaged over time.
- Data Analysis:
 - The binding potential of the tracer in different brain regions is calculated for both baseline and post-dose scans.
 - FAAH occupancy is calculated as the percentage reduction in tracer binding potential after JNJ-42165279 administration compared to baseline.

Experimental Workflow for PET Occupancy Study



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Caption: Workflow for a clinical PET FAAH occupancy study.

Conclusion

JNJ-42165279 is a well-characterized, potent, and selective FAAH inhibitor with demonstrated target engagement in both preclinical models and human clinical trials. The extensive publicly available data on its in vitro potency, in vivo pharmacodynamics, and central nervous system target occupancy make it a valuable reference compound in the field of endocannabinoid system modulation. While a direct comparison with "**SA 47**" is not feasible due to the lack of specific information on the latter, the detailed profile of JNJ-42165279 provided herein offers a robust dataset for researchers and drug developers working on novel FAAH inhibitors or related therapeutic targets.

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